3,5-Dibromoanisole (CAS: 74137-36-3) is a halogenated aromatic ether characterized by a symmetrical, meta-substitution pattern. This specific arrangement of two bromine atoms and a methoxy group provides a unique combination of steric accessibility and electronic properties, making it a valuable intermediate for constructing complex organic molecules. It is frequently utilized in cross-coupling reactions and as a precursor for pharmaceuticals, agrochemicals, and materials science applications where precise control over substituent placement is critical for the final product's function.
Substituting 3,5-dibromoanisole with its isomers, such as 2,4- or 3,4-dibromoanisole, is synthetically impractical and leads to fundamentally different outcomes. The symmetrical 3,5- (meta, meta) substitution pattern dictates a unique molecular geometry and reactivity profile that cannot be replicated by other isomers. This specific arrangement is crucial for achieving regiochemical control in subsequent reactions like cross-couplings or directed ortho-metalation, where alternative isomers would yield incorrect substitution patterns or mixtures of products. Furthermore, physical properties like melting point and crystal packing differ significantly between isomers, impacting processability, solubility, and the solid-state characteristics of downstream materials. Therefore, for applications requiring precise meta-substituted architectures, isomer substitution will result in process failure or an entirely incorrect final compound.
The methoxy group in anisole derivatives is a strong Directed Metalation Group (DMG), guiding lithiation to the ortho position. In 3,5-dibromoanisole, the bromine atoms at the meta positions do not sterically hinder the ortho positions (C2, C6), allowing for highly regioselective double deprotonation and subsequent functionalization. This provides a clean, predictable pathway to 2,6-disubstituted-3,5-dibromo-aromatics. In contrast, isomers like 2,4-dibromoanisole would undergo metalation at the C3 or C5 position, leading to different and potentially mixed products, while 1,3-dibromobenzene lacks the directing group entirely, preventing such regiocontrol.
| Evidence Dimension | Regioselectivity in Lithiation |
| Target Compound Data | Clean lithiation at C2 and C6 positions, directed by the C1-methoxy group. |
| Comparator Or Baseline | 2,4-Dibromoanisole: Lithiation would occur at C3/C5. 1,3-Dibromobenzene: Lacks the methoxy directing group, leading to complex/uncontrolled reactions. |
| Quantified Difference | Qualitatively higher regioselectivity for C2/C6 functionalization. |
| Conditions | Directed ortho-metalation using an alkyllithium base (e.g., n-BuLi) in an appropriate solvent like THF. |
This provides a reliable and high-yield route to specific tetra-substituted benzene derivatives that are difficult to access using other isomers or precursors.
In a study on PM6:Y6 based organic solar cells, 3,5-dibromoanisole was used as a volatile solid additive. Devices treated with this compound achieved a power conversion efficiency (PCE) of 18.34%. This performance surpassed that of the control device, which did not use the additive and reached a PCE of only 17.13%. The improvement was attributed to the additive's ability to optimize the molecular orientation and fibrillar network formation in the active layer, enhancing both the short-circuit current density (JSC) and the fill factor (FF).
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 18.34% |
| Comparator Or Baseline | Control Device (No Additive): 17.13% |
| Quantified Difference | 1.21 percentage point increase (7.1% relative improvement) |
| Conditions | Device architecture: PM6:Y6 active layer. 3,5-dibromoanisole used as a volatile solid additive. |
This demonstrates a direct, quantifiable performance enhancement in a key materials science application, making it a preferred choice for optimizing organic photovoltaic device fabrication.
3,5-Dibromoanisole is a crystalline solid at room temperature with a distinct melting point in the range of 34-38 °C. This contrasts with its isomer, 2,4-dibromoanisole, which has a significantly higher melting point of 61-63 °C. The lower melting point of the 3,5-isomer can be advantageous for certain melt-processing techniques or solution-based applications where lower processing temperatures are desirable to prevent thermal degradation of other components or to reduce energy costs.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 34-38 °C |
| Comparator Or Baseline | 2,4-Dibromoanisole: 61-63 °C |
| Quantified Difference | ~25-27 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
The lower, well-defined melting point simplifies handling and processing in laboratory and industrial settings compared to higher-melting isomers, potentially enabling different formulation or reaction conditions.
The ability to perform selective functionalization at the C2 and C6 positions via directed ortho-metalation makes 3,5-dibromoanisole a critical starting material for complex, multi-substituted aromatic compounds used in drug discovery and agrochemical synthesis. This controlled approach avoids the formation of isomeric impurities that are common when using less-defined precursors.
The meta-substituted dibromo core is a common motif in host materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. The 3,5-substitution pattern can be used to create molecules with high triplet energies, which is essential for efficient blue emission. This compound serves as a key building block for synthesizing such high-performance materials.
As demonstrated by its superior performance as a solid additive, 3,5-dibromoanisole is the right choice for research and development aimed at optimizing the morphology and efficiency of bulk heterojunction OSCs. Its use has been shown to directly increase power conversion efficiency compared to devices without the additive.
Acute Toxic